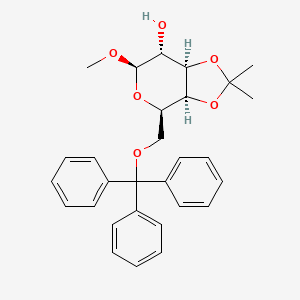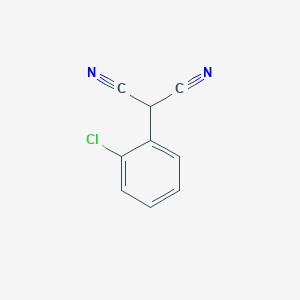
Propanedinitrile, (2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of propanedinitrile, (2-chlorophenyl)-, involves the condensation of malononitrile with 2-chlorobenzaldehyde. An improved and eco-friendly process for its synthesis includes the following steps :
Preparation of Malononitrile Suspension: Malononitrile is added to water with constant stirring, followed by the addition of a catalyst such as piperidine or pyridine.
Condensation Reaction: The malononitrile suspension is then condensed with 2-chlorobenzaldehyde at a controlled temperature below 50°C with constant stirring.
Filtration and Drying: The resulting product is filtered and dried under vacuum.
Análisis De Reacciones Químicas
Propanedinitrile, (2-chlorophenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitrile groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Degradation: Under aerobic conditions, it degrades to o-chlorobenzaldehyde and malononitrile.
Aplicaciones Científicas De Investigación
Propanedinitrile, (2-chlorophenyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology and Medicine: The compound is studied for its effects on the human body, particularly its irritant properties, which are useful in understanding the mechanisms of action of tear gases.
Industry: It is employed in the production of riot control agents and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of propanedinitrile, (2-chlorophenyl)-, involves its interaction with sensory neurons, leading to irritation of the eyes, skin, and respiratory tract. The compound activates TRPA1 and TRPV1 receptors, which are involved in the sensation of pain and irritation .
Comparación Con Compuestos Similares
Propanedinitrile, (2-chlorophenyl)-, can be compared with other similar compounds such as:
Malononitrile: A simpler nitrile compound used in organic synthesis.
Cyanoacetonitrile: Another nitrile compound with similar reactivity but different applications.
Chloroacetophenone (CN): An older riot control agent that has been largely replaced by CS gas due to its higher safety ratio.
Propanedinitrile, (2-chlorophenyl)-, stands out due to its potent irritant properties and its effectiveness as a riot control agent, making it a compound of significant interest in both scientific research and practical applications.
Propiedades
Número CAS |
32122-65-9 |
|---|---|
Fórmula molecular |
C9H5ClN2 |
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)propanedinitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7H |
Clave InChI |
ZYKSUEBAYLIBNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
![[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B13825017.png)
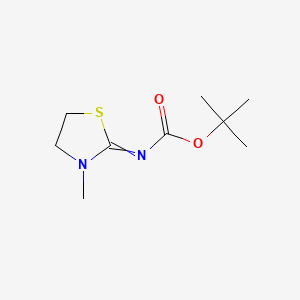
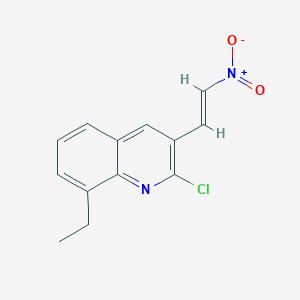
![sodium;(2S,3R,5S)-3-[[2,3-di(pyrrol-1-yl)pyrrol-1-yl]methyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13825030.png)
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
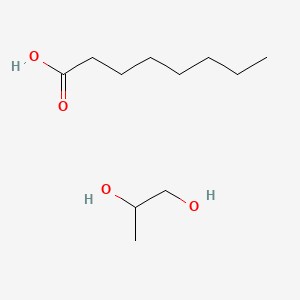

![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)
![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)

![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
